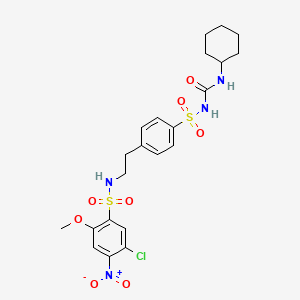

Benzenesulfonamide, 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-

CAS No.: 81514-36-5

Cat. No.: VC17055390

Molecular Formula: C22H27ClN4O8S2

Molecular Weight: 575.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81514-36-5 |

|---|---|

| Molecular Formula | C22H27ClN4O8S2 |

| Molecular Weight | 575.1 g/mol |

| IUPAC Name | 1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |

| Standard InChI | InChI=1S/C22H27ClN4O8S2/c1-35-20-14-19(27(29)30)18(23)13-21(20)37(33,34)24-12-11-15-7-9-17(10-8-15)36(31,32)26-22(28)25-16-5-3-2-4-6-16/h7-10,13-14,16,24H,2-6,11-12H2,1H3,(H2,25,26,28) |

| Standard InChI Key | KJDCJRXGDLNFIA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound is formally identified by the IUPAC name 1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea and is registered under CAS No. 81514-36-5 . Its molecular formula, C₂₂H₂₇ClN₄O₈S₂, corresponds to a molecular weight of 575.1 g/mol .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 81514-36-5 |

| Molecular Formula | C₂₂H₂₇ClN₄O₈S₂ |

| Molecular Weight | 575.1 g/mol |

| IUPAC Name | 1-[4-[2-[(5-Chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |

Structural Analysis

The molecule features:

-

A 5-chloro-2-methoxy-4-nitrobenzenesulfonamide core, providing electron-withdrawing groups (Cl, NO₂) that enhance electrophilic reactivity .

-

A sulfonamide bridge (-SO₂NH-) linked to a 2-phenethyl group, enabling conformational flexibility .

-

A cyclohexylurea moiety (-NH-C(=O)-NH-cyclohexyl), which facilitates hydrophobic interactions with biological targets.

The nitro group at position 4 and methoxy group at position 2 create a steric and electronic profile conducive to interactions with enzyme active sites.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically proceeds via sequential functionalization of the benzenesulfonamide scaffold:

-

Sulfonylation: Introduction of the sulfonamide group via reaction of a benzene sulfonyl chloride precursor with an amine.

-

Nucleophilic Substitution: The chloro substituent at position 5 undergoes displacement with amines or alkoxides under basic conditions.

-

Urea Formation: The cyclohexylurea group is introduced via carbodiimide-mediated coupling of a cyclohexylamine with an isocyanate intermediate .

Key Reaction Conditions:

-

Solvents: Dichloromethane or dimethylformamide (DMF) for sulfonylation.

-

Catalysts: Triethylamine or pyridine to absorb HCl byproducts.

Reactivity Profile

-

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using hydrogenation (H₂/Pd-C) or Sn/HCl, enabling further derivatization.

-

Methoxy Group Demethylation: Treatment with BBr₃ converts the methoxy group to a hydroxyl (-OH), enhancing hydrogen-bonding capacity.

-

Sulfonamide Alkylation: The sulfonamide nitrogen undergoes alkylation with alkyl halides, expanding structural diversity.

Physicochemical Properties

Table 2: Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | |

| logP (Partition Coefficient) | 4.76 (predicted) | |

| Melting Point | Not reported | - |

| Stability | Stable under inert atmosphere |

The compound’s lipophilicity (logP ≈ 4.76) suggests moderate membrane permeability, while its solubility in polar aprotic solvents aligns with typical sulfonamide behavior .

Biological Activity and Mechanism of Action

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition: The sulfonamide group binds to the zinc ion in carbonic anhydrase’s active site, disrupting CO₂ hydration and offering potential in glaucoma therapy .

-

Cyclooxygenase (COX) Interaction: The nitro and methoxy groups may stabilize COX-2 binding, implicating the compound in anti-inflammatory pathways.

Antibacterial Activity

By mimicking p-aminobenzoic acid (PABA), the compound inhibits bacterial dihydropteroate synthase, blocking folate synthesis.

Research Findings and Applications

Drug Development

-

Antidiabetic Agents: Structural analogs (e.g., glyburide derivatives) show hypoglycemic activity via ATP-sensitive potassium channel modulation .

-

Antimicrobials: Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Pharmacokinetic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume